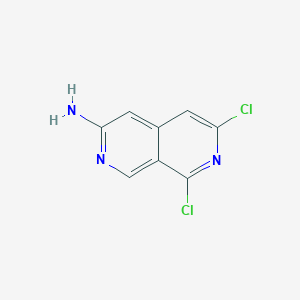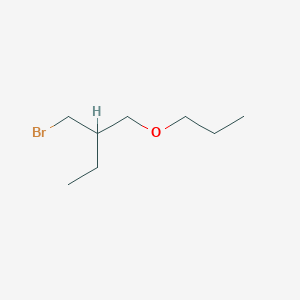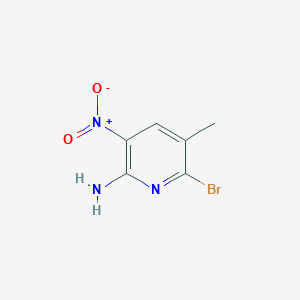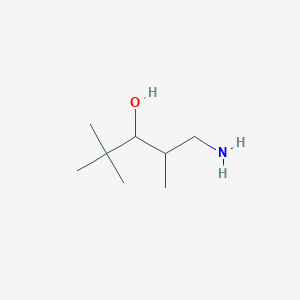![molecular formula C14H14N2O3 B13151633 (4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline CAS No. 874281-96-6](/img/structure/B13151633.png)
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline is a complex organic compound that features an indole moiety linked to a proline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline typically involves the coupling of an indole derivative with a proline derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is favored for its efficiency in forming amide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde derivatives .
Aplicaciones Científicas De Investigación
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its potential role in biological processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
(3E)-4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: This compound also features an indole moiety and has similar biological activities.
N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its inhibitory effects on tubulin polymerization.
Uniqueness
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
874281-96-6 |
|---|---|
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
(2R,4R)-4-(1H-indol-3-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13-8(6-12(16-13)14(18)19)5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7-8,12,15H,5-6H2,(H,16,17)(H,18,19)/t8-,12-/m1/s1 |
Clave InChI |
SDILHMXVOWTTCS-PRHODGIISA-N |
SMILES isomérico |
C1[C@H](C(=O)N[C@H]1C(=O)O)CC2=CNC3=CC=CC=C32 |
SMILES canónico |
C1C(C(=O)NC1C(=O)O)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)








![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)
